1-Bromo-2,4-dimethoxynaphthalene

描述

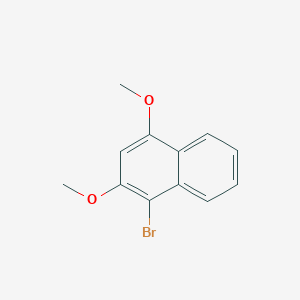

1-Bromo-2,4-dimethoxynaphthalene (CAS: 148345-66-8) is a brominated naphthalene derivative with two methoxy (-OCH₃) groups at positions 2 and 4 and a bromine atom at position 1. Its molecular formula is C₁₂H₁₁BrO₂, with a molecular weight of 275.12 g/mol. The compound is characterized by its planar naphthalene backbone, where the bromine atom and methoxy groups influence its electronic properties, solubility, and reactivity. It is primarily used in organic synthesis as a precursor for cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the bromine atom’s ability to undergo selective substitution .

属性

CAS 编号 |

148345-66-8 |

|---|---|

分子式 |

C12H11BrO2 |

分子量 |

267.12 g/mol |

IUPAC 名称 |

1-bromo-2,4-dimethoxynaphthalene |

InChI |

InChI=1S/C12H11BrO2/c1-14-10-7-11(15-2)12(13)9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

InChI 键 |

ZRCQNHKGTVRXLV-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C2=CC=CC=C21)Br)OC |

产品来源 |

United States |

准备方法

合成路线和反应条件

1-溴-2,4-二甲氧基萘可以通过对2,4-二甲氧基萘进行溴化反应合成。反应通常涉及在四氯化碳 (CCl4) 或二氯甲烷 (CH2Cl2) 等溶剂的存在下使用溴 (Br2)。反应在受控条件下进行,通常在低温下进行以确保在所需位置进行选择性溴化 .

工业生产方法

虽然没有广泛记录1-溴-2,4-二甲氧基萘的具体工业生产方法,但一般方法将涉及使用与实验室合成类似条件的大规模溴化反应。该过程将针对产率和纯度进行优化,并考虑安全性和环境影响。

化学反应分析

反应类型

1-溴-2,4-二甲氧基萘会经历各种类型的化学反应,包括:

取代反应: 溴原子可以用不同的亲核试剂(如胺、硫醇或醇盐)取代,形成多种衍生物。

氧化反应: 甲氧基可以氧化形成醌或其他氧化产物。

还原反应: 溴原子可以还原形成相应的氢化化合物。

常用试剂和条件

取代: 亲核试剂,如甲醇钠 (NaOCH3) 或叔丁醇钾 (KOtBu) 在极性非质子溶剂中。

氧化: 氧化剂,如高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。

还原: 还原剂,如氢化铝锂 (LiAlH4) 或催化加氢。

主要产物

取代: 形成各种取代萘。

氧化: 形成萘醌。

还原: 形成2,4-二甲氧基萘。

科学研究应用

1-溴-2,4-二甲氧基萘在科学研究中有多种应用:

有机合成: 它作为合成更复杂的有机分子(包括药物和天然产物)的中间体.

药物化学: 该化合物的主要结构存在于几个生物活性分子中,使其成为药物发现的潜在候选者。

材料科学: 由于其独特的电子特性,它被探索用于有机电子学,如有机发光二极管 (OLED) 和有机场效应晶体管 (OFET).

作用机制

1-溴-2,4-二甲氧基萘的作用机制取决于它所经历的具体应用和反应。在取代反应中,溴原子充当离去基团,使亲核试剂能够攻击碳原子。在氧化反应中,甲氧基可以转化为更具反应性的中间体,促进进一步的化学转化。

相似化合物的比较

Table 1: Substituent Positions and Molecular Formulas

Key Observations :

- Substituent Effects: The presence of two methoxy groups in this compound increases its solubility in polar solvents compared to mono-substituted analogs like 1-Bromo-4-methoxynaphthalene .

- Steric Hindrance : The 2,4-dimethoxy substitution pattern reduces steric hindrance compared to 2,7-dibromo-3,6-dimethoxynaphthalene, making it more reactive in electrophilic substitutions .

Physical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations :

- Solubility Trends : Dimethoxy-substituted compounds exhibit higher solubility in polar aprotic solvents (e.g., THF) due to increased polarity .

- Thermal Stability : Bromine substitution at position 1 generally increases thermal stability compared to alkyl-substituted analogs like 1-Bromo-4-methylnaphthalene .

Table 3: Reactivity in Cross-Coupling Reactions

Key Observations :

- Suzuki-Miyaura Reactivity : this compound shows higher yields in Suzuki couplings compared to dibromo analogs due to reduced steric and electronic deactivation .

- Electronic Effects : Methoxy groups at positions 2 and 4 activate the naphthalene ring toward electrophilic substitution, whereas bromine at position 1 directs subsequent reactions to meta/para positions .

Spectroscopic Data Comparisons

Table 4: NMR Chemical Shifts (δ, ppm)

Key Observations :

- Methoxy Group Signals: The two equivalent methoxy groups in this compound appear as a singlet at δ 3.98, while mono-methoxy analogs show similar shifts but with lower integration .

- Aromatic Region: Bromine deshields adjacent protons, causing downfield shifts in the aromatic region compared to non-brominated naphthalenes .

生物活性

1-Bromo-2,4-dimethoxynaphthalene (CAS No. 148345-66-8) is a brominated derivative of naphthalene with potential applications in medicinal chemistry and organic synthesis. This compound exhibits biological activity that may be attributed to its structural characteristics, which influence its interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications and environmental impacts.

Chemical Structure and Properties

This compound features a naphthalene backbone with bromine and methoxy substituents at specific positions. The presence of these functional groups can significantly alter the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H11BrO2 |

| Molecular Weight | 267.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound may involve various biochemical pathways:

- Cytotoxicity : Similar to other naphthalene derivatives, this compound may exhibit cytotoxic effects against certain cell lines, potentially through the generation of reactive oxygen species (ROS) or interaction with cellular membranes.

- Electrophilic Reactions : The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds that may possess distinct biological properties .

- Proton-Coupled Electron Transfer : Studies suggest that the compound can act as a proton-coupled electron transfer (PCET) reagent, influencing redox reactions within biological systems .

Biological Activity

Research indicates that this compound may possess several biological activities:

Case Studies

- Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

- Antimicrobial Screening :

- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Related Compounds

The biological activity of this compound can be compared with other brominated naphthalene derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 1-Bromo-2-methoxynaphthalene | Moderate cytotoxicity | Similar structure; fewer methoxy groups |

| 1-Bromo-2,3-dimethoxynaphthalene | Potential antimicrobial | Different methoxy positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。